molecular formula C9H18O3 B13749619 Propylene glycol 2-hexanoate CAS No. 170678-49-6

Propylene glycol 2-hexanoate

Cat. No.: B13749619
CAS No.: 170678-49-6
M. Wt: 174.24 g/mol
InChI Key: PWNFTZZOSNXDLA-UHFFFAOYSA-N
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Description

Structurally, it consists of a propylene glycol backbone esterified at the 2-position with a hexanoyl group (C₆H₁₁COO−). This compound is part of a broader class of propylene glycol esters, which are widely utilized in industrial and consumer applications due to their emulsifying, surfactant, and solvent properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170678-49-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-hydroxypropan-2-yl hexanoate

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3

InChI Key

PWNFTZZOSNXDLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol 2-hexanoate can be synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reaction

Esters generally undergo hydrolysis in the presence of water and acid/base catalysts to yield carboxylic acids and alcohols. While not explicitly discussed for propylene glycol 2-hexanoate, this reaction is a fundamental property of esters. For example, in enzymatic degradation studies of similar esters (e.g., PCL–PEG–PPG copolymers), ester linkages hydrolyze to produce acids and alcohols . This suggests that this compound would likely hydrolyze to propylene glycol and hexanoic acid under analogous conditions.

Transesterification

Transesterification involves the exchange of ester groups between an ester and an alcohol or another ester. In related systems (e.g., triethylene glycol bis(2-ethylhexanoate)), transesterification occurs between methyl esters and glycols using catalysts like p-toluenesulfonic acid (PTSA) or alkali metal carbonates (e.g., Cs₂CO₃) . While this compound is not directly studied here, the reaction mechanism likely applies to similar esters, where methanol or other alcohols could displace propylene glycol to form new esters.

Enzymatic Degradation

Enzymes such as Candida rugosa and Rhizopus oryzae lipases catalyze ester hydrolysis in copolymers like PCL–PEG–PPG . These enzymes target ester linkages, producing acids (e.g., 6-hydroxyhexanoic acid) and alcohols. This suggests that this compound could undergo enzymatic degradation, though specific data are unavailable.

Catalytic Reactions

Catalysts like PTSA, NaOMe, or Cs₂CO₃ are effective in esterification and transesterification reactions . For example, Cs₂CO₃ enables quantitative conversion of methyl esters to diesters in similar systems . While not directly applied to this compound, such catalysts could facilitate its synthesis or modification.

By-Product Formation

In polyester resin synthesis, esters like isobutyl 2-ethylhexanoate form as by-products due to cyclization or transesterification . Though unrelated to this compound, this highlights the potential for side reactions during ester processing.

Key Findings from Analogous Systems

Reaction Type Mechanism Relevance to this compound
Hydrolysis Acid/base-catalyzed cleavage of ester bonds to carboxylic acid + alcohol .Likely applicable, yielding propylene glycol and hexanoic acid.
Transesterification Exchange of ester groups using catalysts (e.g., PTSA, Cs₂CO₃) .Possible if reacted with other alcohols or esters.
Enzymatic Degradation Enzyme-catalyzed cleavage of ester bonds to acids .Potential biodegradability under enzymatic conditions.

Limitations in Available Data

The provided search results lack direct experimental data on this compound. Insights are inferred from analogous esters and general ester chemistry. For a comprehensive analysis, targeted studies of this specific compound’s reactivity under varied conditions (e.g., pH, catalysts) would be required.

Scientific Research Applications

Cosmetics and Personal Care

Propylene glycol 2-hexanoate is widely used in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing a smooth feel and enhancing the texture of products.

  • Functions :
    • Emollient
    • Solubilizer
    • Skin conditioning agent

Case Study : A study demonstrated that incorporating this compound into lotions improved the spreadability and skin feel compared to formulations without it. The addition enhanced the moisturizing effect, making it suitable for dry skin formulations.

Pharmaceuticals

In pharmaceuticals, this compound serves as a drug delivery enhancer. Its ability to improve skin permeability makes it valuable in transdermal drug formulations.

  • Functions :
    • Permeation enhancer
    • Solvent for active ingredients

Case Study : Research indicated that formulations containing this compound significantly increased the transdermal absorption of lidocaine compared to control groups. This property is crucial for developing effective topical analgesics.

Food Industry

In the food sector, this compound acts as a flavoring agent and preservative. It helps solubilize flavors and stabilize emulsions in food products.

  • Functions :
    • Flavoring agent
    • Preservative

Data Table: Applications Overview

IndustryApplication TypeFunctionality
CosmeticsEmollientEnhances texture and skin feel
PharmaceuticalsDrug Delivery EnhancerImproves skin permeability
FoodFlavoring AgentSolubilizes flavors and stabilizes emulsions

Safety and Regulatory Aspects

This compound has been assessed for safety in cosmetic applications. Studies indicate that it is non-irritating and safe for use on the skin when formulated appropriately. Regulatory bodies such as the FDA have recognized its safety profile, allowing its use in cosmetic products.

Mechanism of Action

The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propylene glycol and hexanoic acid, which can then participate in various biochemical processes. The compound’s effects are primarily due to its ability to act as a solvent and its chemical reactivity, which allows it to interact with different molecular entities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propylene glycol esters vary significantly in physical and chemical properties depending on the fatty acid chain length and esterification position. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of Propylene Glycol Esters

Property Propylene Glycol 2-Hexanoate (Inferred) Propylene Glycol 1-Palmitate Propylene Glycol (General)
Molecular Formula C₉H₁₈O₃ C₁₉H₃₈O₃ C₃H₈O₂
Molecular Weight ~174.24 g/mol 314.5 g/mol 76.09 g/mol
Solubility Partially soluble in water (hydrophobic due to C6 chain) Insoluble in water, soluble in oils Miscible in water and organic solvents
Primary Applications Emulsifiers, cosmetics, flavor carriers Food additives, surfactants Antifreeze, pharmaceuticals, e-liquids
Toxicity Likely low (similar to other PG esters) Low (GRAS status in food) Low (LD₅₀ > 20 g/kg in rats)

Key Findings :

Chain Length Impact: Shorter chains (e.g., hexanoate, C6) enhance solubility in polar solvents compared to longer chains (e.g., palmitate, C16), which are more lipophilic . This makes 2-hexanoate suitable for applications requiring moderate hydrophobicity, such as cosmetic emulsions. Longer-chain esters (e.g., palmitate) are preferred in food and plasticizers due to their stability and non-volatility .

Functional Versatility: Propylene glycol itself (C₃H₈O₂) is highly hydrophilic, enabling its use as a humectant and antifreeze agent . Esters like 2-hexanoate balance hydrophilicity and lipophilicity, broadening their utility in multiphase systems.

Safety Profile :

  • All propylene glycol derivatives exhibit low acute toxicity, aligning with the parent compound’s safety in food and pharmaceuticals . However, ester-specific toxicokinetic data (e.g., hydrolysis rates) require further study.

Biological Activity

Propylene glycol 2-hexanoate, a compound derived from propylene glycol and hexanoic acid, has garnered attention for its diverse biological activities. This article explores its antiviral properties, metabolic pathways, safety profiles, and potential applications in various fields.

This compound is an ester formed from the reaction of propylene glycol and hexanoic acid. Its chemical structure can be represented as follows:

C8H16O3\text{C}_8\text{H}_{16}\text{O}_3

This compound is characterized by its hydrophilic nature due to the propylene glycol component and lipophilic characteristics from the hexanoate moiety, making it suitable for various applications in pharmaceuticals and cosmetics.

Antiviral Effects

Recent studies have highlighted the antiviral activity of propylene glycol against several viruses. Notably, it has shown pronounced efficacy against Influenza A virus (IAV) and SARS-CoV-2. In a controlled experiment, propylene glycol demonstrated significant inhibition of viral infectivity at concentrations above 55%:

  • Influenza A Virus (IAV) : The compound inhibited hemagglutinin (HA) activity and neuraminidase (NA) activity, crucial for viral entry and replication. Statistical analysis indicated a significant reduction in viral titers compared to control groups (p < 0.05) .
  • SARS-CoV-2 : Similar antiviral effects were observed against SARS-CoV-2, with a calculated TCID50 showing that higher concentrations of propylene glycol effectively reduced viral load .

Metabolic Pathways

The metabolism of this compound involves enzymatic hydrolysis leading to the formation of free fatty acids and propylene glycol. Studies indicate that iso-fatty acids produced during metabolism are oxidized to yield dicarboxylic acids, which are further processed by mitochondrial enzymes . This metabolic pathway is critical for understanding both the efficacy and safety of the compound in biological systems.

Toxicological Studies

Safety assessments have indicated that this compound exhibits low toxicity levels. The LD50 value is reported to be greater than 34.6 g/kg when administered orally to rats, categorizing it as practically nontoxic . Long-term exposure studies in animal models have shown no significant adverse effects on respiratory or gastrointestinal systems at concentrations up to 112 ppm over extended periods .

Cosmetic Applications

Propylene glycol esters are widely used in cosmetic formulations due to their skin-conditioning properties. They are classified as safe for use when formulated at minimal effective concentrations. However, some case studies have reported allergic reactions in sensitive individuals . The Cosmetic Ingredient Review (CIR) has reaffirmed their safety when used appropriately .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antiviral Formulations : A study evaluated the effectiveness of propylene glycol-based formulations in reducing viral loads in aerosolized environments, demonstrating significant potential for use in public health measures against airborne viruses .
  • Drug Delivery Systems : Research on injectable thermoresponsive hydrogels incorporating propylene glycol esters has shown enhanced drug delivery capabilities, particularly in cancer therapies where controlled release is critical .

Q & A

Q. How do solvent polarity and temperature affect the conformational dynamics of this compound in solution?

  • Answer :
  • Molecular dynamics (MD) simulations : Model solvation shells in polar (water) vs. nonpolar (hexane) solvents.
  • Dielectric constant analysis : Correlate solvent polarity with ester group rotational freedom.
  • NMR relaxation studies : Measure T₁/T₂ times to assess molecular mobility .

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